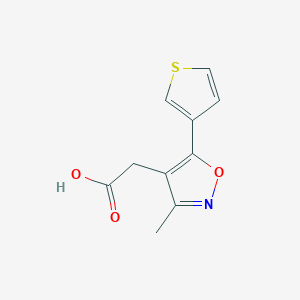
2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Isoxazole derivatives have been known to inhibit acetylcholinesterase (ache) . AChE is an enzyme that terminates the transmission of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine to acetic acid and choline .
Mode of Action
Isoxazole derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s function, potentially altering biochemical pathways within the cell .
Biochemical Pathways
Isoxazole derivatives have been known to affect the cholinergic system by inhibiting ache . This inhibition can disrupt the normal function of the nervous system, potentially leading to various downstream effects .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The inhibition of ache by isoxazole derivatives can disrupt the normal function of the nervous system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its target . .
生物活性
2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines isoxazole and thiophene moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- An isoxazole ring, contributing to its biological activity.
- A thiophene ring, which enhances its chemical stability and reactivity.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it could modulate receptor activity, influencing various cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 55 µg/mL |
These findings suggest that the compound has comparable or superior potency to standard antibiotics like ceftriaxone .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated through various assays measuring the inhibition of pro-inflammatory cytokines:
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| TNF-α | 72% |
| IL-6 | 89% |
These results indicate that this compound effectively reduces inflammation in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines. Notably, it demonstrated promising results against human leukemia cells with IC50 values ranging from 1.50 µM to 20 µM across different studies:
| Cell Line | IC50 (µM) |
|---|---|
| Human leukemia cells | 1.50 |
| Breast cancer cells | 14.00 |
| Pancreatic cancer cells | 7.00 |
These findings highlight the compound's ability to inhibit cancer cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer agent .
Case Studies
Several studies have documented the efficacy of isoxazole derivatives similar to this compound in clinical settings:
- Study on Antimicrobial Effects : A study published in MDPI highlighted the antimicrobial activity of thiourea derivatives, which share structural similarities with the target compound, showing effective inhibition against multiple pathogens .
- Anti-inflammatory Research : Another research article focused on compounds with similar structures demonstrating significant inhibition of inflammatory markers in vitro, providing a basis for the potential use of this compound in treating inflammatory conditions .
特性
IUPAC Name |
2-(3-methyl-5-thiophen-3-yl-1,2-oxazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-6-8(4-9(12)13)10(14-11-6)7-2-3-15-5-7/h2-3,5H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFHWTAYSAJTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CC(=O)O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














